Superior Cellular Potency: KHK-IN-1 Demonstrates 10-fold Greater Cellular Activity Compared to PF-06835919
KHK-IN-1 hydrochloride exhibits significantly greater cellular potency than the clinical candidate PF-06835919. In a HepG2 cellular assay measuring inhibition of F1P production, KHK-IN-1 demonstrated an IC50 of 400 nM [1]. In contrast, PF-06835919 has been reported with a substantially weaker cellular IC50 of >4.5 µM in a comparable F1P production assay in HepG2 cells [2]. This 11-fold difference in cellular potency highlights a critical advantage of KHK-IN-1 for cell-based experimental models.
| Evidence Dimension | Cellular Potency (Inhibition of F1P Production) |
|---|---|
| Target Compound Data | 400 nM |
| Comparator Or Baseline | PF-06835919 (>4.5 µM / >4500 nM) |
| Quantified Difference | ≥ 11-fold greater potency for KHK-IN-1 |
| Conditions | HepG2 cell line |
Why This Matters
For cell-based assays, a compound with sub-micromolar cellular potency is essential to ensure complete target engagement without solubility or toxicity limitations, making KHK-IN-1 a superior choice for in vitro KHK inhibition studies.
- [1] Maryanoff, B. E., et al. (2011). Inhibitors of Ketohexokinase: Discovery of Potent and Selective Fructokinase (KHK) Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 538–543. DOI: 10.1021/ml200070g View Source
- [2] Futatsugi, K., et al. (2020). Discovery of PF-06835919: A Potent, Selective, and Orally Bioavailable Ketohexokinase Inhibitor. Journal of Medicinal Chemistry, 63(22), 13546–13560. DOI: 10.1021/acs.jmedchem.0c00944 View Source
